molecular formula C52H84O22 B149964 Ardisiacrispin A CAS No. 23643-61-0

Ardisiacrispin A

Cat. No. B149964
CAS RN: 23643-61-0
M. Wt: 1061.2 g/mol
InChI Key: JXTOWLUQSHIIDP-VKKSEJOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ardisiacrispin A is a triterpene saponin that has been found in Myrsine australis and has diverse biological activities . It inhibits the cytopathic effects of poliovirus type I and herpes simplex virus 1 (HSV-1) and is active against various Candida species .


Synthesis Analysis

Ardisiacrispin A was isolated from Labisia pumila through the strategic implementation of activity-guided fractionation, utilizing sequential column chromatography . The same study also mentioned that structural characterization was achieved employing various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .


Molecular Structure Analysis

The molecular structure of Ardisiacrispin A was characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .


Physical And Chemical Properties Analysis

Ardisiacrispin A has a molecular formula of C52H84O22 and a molecular weight of 1061.21 .

Mechanism of Action

Ardisiacrispin A is a triterpenoid saponin found in various Ardisia species . It has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation . This article will delve into the mechanism of action of Ardisiacrispin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Ardisiacrispin A has been shown to target A549 human lung cancer cells . It has been suggested that the compound may interact with these cells to inhibit their proliferation and induce apoptosis .

Mode of Action

It has been suggested that the compound exerts its effects by interacting with its targets and inducing changes that lead to cell death . In the case of A549 lung cancer cells, Ardisiacrispin A has been shown to decrease the expression of oncogenes and induce apoptosis .

Biochemical Pathways

This pathway is involved in cell survival and growth, and its disruption can lead to anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Ardisiacrispin A have been studied in rats . The compound was found to have significant toxicity in A549 lung cancer cells, with an IC50 value of 57.04 ± 10.28 µg/mL

Result of Action

Ardisiacrispin A has been shown to have cytotoxic effects on A549 human lung cancer cells . The compound induced a 50% cell death response in these cells at a concentration of 11.94 ± 1.14 µg/mL . This suggests that Ardisiacrispin A could potentially be used as a therapeutic agent in the treatment of lung cancer.

Safety and Hazards

The safety data sheet for Ardisiacrispin A suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The anti-lung cancer efficacy of Ardisiacrispin A and L. pumila extract was successfully demonstrated for the first time . This opens up potential future research directions into the therapeutic effects of Ardisiacrispin A on other types of cancer and diseases.

properties

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOWLUQSHIIDP-VKKSEJOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ardisiacrispin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.